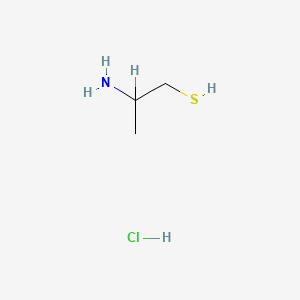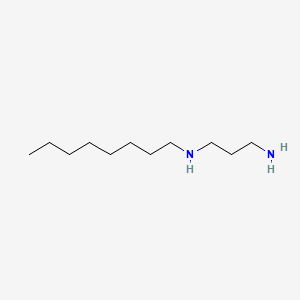
(3-aminopropil)(octilo)amina
Descripción general
Descripción
3-Aminopropyl(octyl)amine, also known as 3-APA or 3-amino-1-octane, is an organic compound that is widely used in scientific research. It is a versatile compound with a wide range of applications, including synthesis, analytical chemistry, drug development, and biochemistry. 3-APA is a chiral molecule, meaning it has two distinct forms that can be distinguished by their optical activity. It is an amphiphilic molecule, meaning it has both hydrophilic and hydrophobic properties, which makes it useful for a variety of applications.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Macrocíclicos
(3-aminopropil)(octilo)amina se utiliza en la síntesis de una variedad de compuestos poliazaciclicos macrocíclicos que comprenden unidades estructurales de tris(3-aminopropil)amina (TRPN) y oxadiaminas, decoradas con uno o dos grupos fluoróforos (dansil o quinolina) en diferentes átomos de nitrógeno . Estos compuestos se pueden utilizar para el reconocimiento molecular de cationes, aniones y pequeñas moléculas orgánicas .
Modificación de Superficies
This compound se puede utilizar para la modificación de superficies . Aunque los detalles específicos no están disponibles en los resultados de la búsqueda, es común que las aminas se utilicen en la modificación de superficies para introducir grupos funcionales que pueden interactuar con otras sustancias.
Síntesis de Compuestos Deficientes en Electrones
This compound se utiliza en la síntesis de compuestos deficientes en electrones . En un estudio, el cloruro de 2,3,4,5,6 pentafluorobenzoílo reaccionó con tiocianato de potasio, el producto obtenido luego se dejó reaccionar con tris(2-aminoetil)amina y tris(3-aminopropil)amina, respectivamente, se obtuvieron L y L1 .
Mecanismo De Acción
Mode of Action
It is known that amines can interact with various biological targets through hydrogen bonding and electrostatic interactions .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Like other amines, its stability and reactivity can be influenced by factors such as ph, temperature, and the presence of other reactive species .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-Aminopropyl(octyl)amine plays a significant role in biochemical reactions, particularly in the modification of surfaces and the synthesis of materials. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a silanization agent, modifying surfaces to enhance their properties. The compound’s amine groups can form covalent bonds with carboxyl groups on proteins, facilitating the attachment of proteins to surfaces . This interaction is crucial in the development of biosensors and other biochemical devices.
Cellular Effects
3-Aminopropyl(octyl)amine has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell membranes and intracellular proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance the dispersibility and anti-bacterial properties of metal oxide nanoparticles, which can be used in biomedical applications . Additionally, it can modify the surface properties of cells, impacting their adhesion and proliferation.
Molecular Mechanism
The molecular mechanism of 3-Aminopropyl(octyl)amine involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, it can act as a catalyst in sol-gel silica polymerization, creating molecularly imprinted polymers for specific recognition of target molecules . These interactions can lead to changes in gene expression and cellular behavior, making it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Aminopropyl(octyl)amine can change over time. The compound is relatively stable under normal conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can maintain its functional properties for several weeks when stored properly . Its effectiveness may decrease over time, impacting its ability to modify surfaces or interact with biomolecules.
Dosage Effects in Animal Models
The effects of 3-Aminopropyl(octyl)amine vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote tissue regeneration. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular membranes and causing oxidative stress . It is crucial to determine the optimal dosage to maximize its benefits while minimizing potential risks.
Metabolic Pathways
3-Aminopropyl(octyl)amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into cellular processes. For example, it can be metabolized by amine oxidases, which convert it into aldehydes and ammonia . These metabolic products can then enter other biochemical pathways, influencing cellular metabolism and function.
Transport and Distribution
Within cells and tissues, 3-Aminopropyl(octyl)amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects.
Subcellular Localization
The subcellular localization of 3-Aminopropyl(octyl)amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the Golgi apparatus, where it can modify proteins and lipids, impacting cellular processes and signaling pathways.
Propiedades
IUPAC Name |
N'-octylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-2-3-4-5-6-7-10-13-11-8-9-12/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZNJYFFUWANHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221951 | |
| Record name | 3-Aminopropyl(octyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7173-57-1 | |
| Record name | N1-Octyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Octyl-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminopropyl(octyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopropyl(octyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-OCTYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB4OJ5XA2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



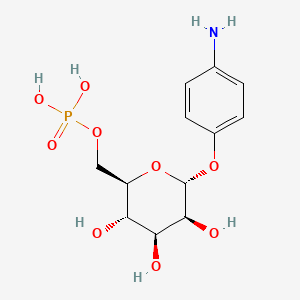
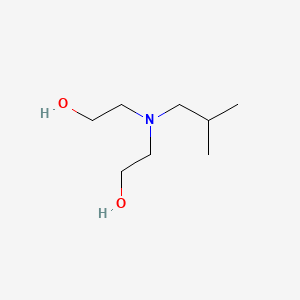
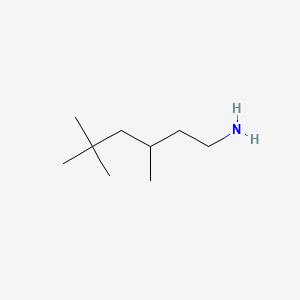
![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-](/img/structure/B1266293.png)

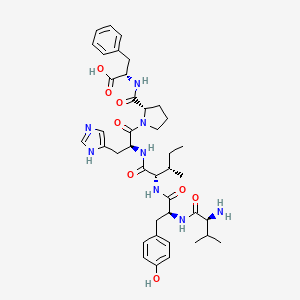

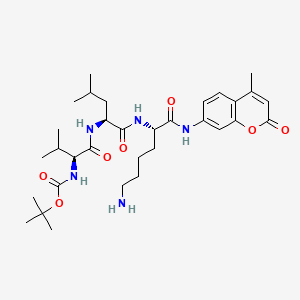
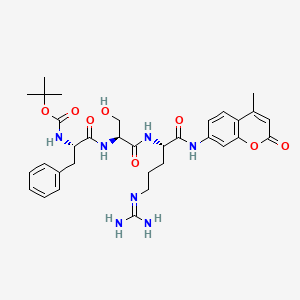
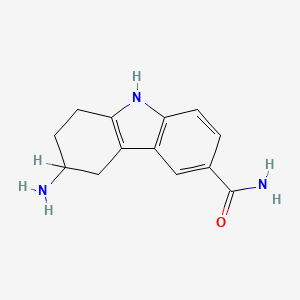
![1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline](/img/structure/B1266303.png)


